5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde
Overview
Description
The compound “5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs due to its unique properties .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups are diverse and depend on the specific compound and conditions . Trifluoromethyl groups can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Scientific Research Applications
Photoaffinity Labeling
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde and its derivatives have been extensively used in photoaffinity labeling, a technique to study molecular interactions. For instance, (Shih & Bayley, 1985) discussed the use of a similar compound in creating peptide photoaffinity reagents. Another study by (Hatanaka et al., 1989) explored its use in spectrophotometric detection in photoaffinity labeling.
Synthesis of Novel Compounds
This chemical is pivotal in the synthesis of various novel compounds. (Kogon et al., 1992) described its use in synthesizing cleavable carbene-generating reagents for molecular biology applications. Similarly, (Tsoungas & Searcey, 2001) utilized it for creating potential precursors to DNA intercalators.
Surface Modification and Material Science
In material science, this compound finds application in surface modification. (Ismaili et al., 2010) demonstrated its use in modifying gold nanoparticles through carbene insertion reactions. Also, (Lawrence et al., 2011) used it for covalent modification of graphitic carbon and carbon nanotubes.
Understanding Molecular Structures and Properties
Studies have also focused on understanding the properties and structures of compounds derived from this compound. For example, (Song & Sheridan, 2011) explored the regiochemical substituent switching of spin states in related aryl(trifluoromethyl)carbenes.
Biomedical Applications
This compound has seen usage in developing tools for biomedical research. (Korshunova et al., 1999) synthesized a variant for DNA/Protein crosslinking, demonstrating its potential in molecular biology studies.
Future Directions
The use of trifluoromethyl groups in organic compounds is a growing field of research, with many potential future applications in pharmaceuticals, agrochemicals, and functional materials . The development of new methods for the synthesis and application of trifluoromethyl-containing compounds is an important area of ongoing research .
Mechanism of Action
Target of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and can interact with a variety of biological targets .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of pharmaceuticals, which can affect how they interact with their targets .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .
Result of action
Compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Action environment
The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, which might make them more resistant to environmental factors .
properties
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8-3-2-7(4-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNGFVKBNJCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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